Methyl 1-aminocyclopropanecarboxylate hydrochloride is a derivative of 1-aminocyclopropanecarboxylic acid (ACPC), which has been identified as a potent and selective ligand for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. The NMDA receptor is known to play a critical role in synaptic plasticity, memory function, and excitotoxicity, which is implicated in various neuropathological conditions. The unique pharmacological profile of ACPC and its esters, including the methyl ester, suggests potential therapeutic applications in the treatment of neurological disorders, as well as in psychiatric conditions such as depression and anxiety12.
The synthesis of Methyl 1-aminocyclopropanecarboxylate hydrochloride can be achieved through various methods. One common approach involves the esterification of 1-Aminocyclopropane-1-carboxylic acid using methanol in the presence of a catalyst like thionyl chloride. Following the esterification, treatment with hydrochloric acid yields the hydrochloride salt [].
Methyl 1-aminocyclopropanecarboxylate hydrochloride can participate in various chemical reactions relevant to its research applications. One significant reaction is its hydrolysis, which yields 1-Aminocyclopropane-1-carboxylic acid, the precursor of ethylene in plants. This reaction plays a crucial role in studying ethylene biosynthesis and related physiological processes [].
In the field of neurology, the blockade of NMDA-induced convulsions by 1-aminocyclopropanecarboxylates indicates their potential use in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels. This includes conditions such as epilepsy, ischemic stroke, and neurodegenerative diseases where excitotoxicity is a contributing factor. The selective inhibition of NMDA receptor-mediated excitotoxicity without affecting other neurotransmitter systems could offer a therapeutic advantage in managing these conditions1.
The psychiatric applications of 1-aminocyclopropanecarboxylates are evident in their antidepressant and anxiolytic actions demonstrated in animal models. ACPC and its methyl ester have been shown to reduce immobility in the forced swim test, a model commonly used to evaluate potential antidepressants. Additionally, both compounds were active in the elevated plus-maze, which is a model for assessing anxiolytic effects. The efficacy of these compounds following oral administration and their duration of action suggest that they may constitute a novel class of antidepressant/anxiolytic agents. The ability to penetrate the central nervous system and the oral availability of the more lipophilic ACPC methyl ester, in particular, underscores its potential for clinical use in treating depression and anxiety disorders2.
The mechanism of action of methyl 1-aminocyclopropanecarboxylate hydrochloride involves its interaction with the NMDA receptor complex. Specifically, ACPC and its esters have been shown to block convulsions and deaths produced by NMDA in a dose-dependent manner. The methyl ester of ACPC is more potent than the parent compound in blocking the convulsant and lethal effects of NMDA. Interestingly, these compounds do not protect against convulsions induced by other convulsants that act through different mechanisms, such as pentylenetetrazole or strychnine, nor do they impair motor performance, which indicates a selective action on the NMDA receptor complex. The anticonvulsant action of these compounds may require conversion to the parent compound, as the esters are less potent inhibitors of strychnine-insensitive glycine binding, suggesting a specific interaction with the glycine modulatory site1.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6